

Unveiling Aculene D: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

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Compound of Interest

Compound Name: *Aculene D*

Cat. No.: *B15567211*

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Abstract

Aculene D, a unique C14 norsesquiterpenoid, has been identified as a secondary metabolite of the filamentous fungus *Aspergillus aculeatus*. This document provides a comprehensive technical overview of the natural sources of **Aculene D**, detailing its biosynthetic pathway and outlining the methodologies for its isolation and characterization. Quantitative data from spectroscopic analyses are presented in a structured format to facilitate comparative analysis. Furthermore, this guide illustrates the key experimental workflows and biosynthetic pathways using detailed diagrams generated with Graphviz, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Source and Biosynthesis

The primary natural source of **Aculene D** is the fungus *Aspergillus aculeatus*[1][2][3]. It has also been isolated from *Penicillium* sp. SCS-KFD08[3]. **Aculene D** is a product of a complex biosynthetic pathway involving a stepwise demethylation of a sesquiterpenoid precursor[1][2].

The biosynthesis of the aculene family of compounds, including **Aculene D**, originates from an ent-daucane precursor. The process is orchestrated by a dedicated gene cluster within *Aspergillus aculeatus*. A key step is the formation of a dauca-4,7-diene intermediate, catalyzed by the terpene cyclase, AneC[2]. Subsequently, a series of oxidative reactions are catalyzed by three distinct cytochrome P450 monooxygenases: AneD, AneF, and AneG[1][2].

The proposed biosynthetic pathway involves the following key enzymatic steps:

- AneF: Converts a methyl group at the C-12 position of the daucane skeleton into a carboxylic acid[1][2].
- AneD: Installs a hydroxyl group at the C-10 position[1][2].
- AneG: Introduces a carbonyl group at the C-2 position. This modification is crucial as it triggers the decarboxylation at C-12, leading to the characteristic C14 nordaucane skeleton of the aculenes[1][2].

Aculene D is an intermediate in this pathway, which can be further modified by other enzymes in the gene cluster to produce other aculene analogs[3].

Experimental Protocols

Fungal Cultivation and Extraction

Aspergillus aculeatus can be cultivated on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), to induce the production of secondary metabolites, including **Aculene D**.

Protocol for Fungal Cultivation:

- Inoculate *Aspergillus aculeatus* spores onto PDA plates.
- Incubate the plates at 28°C for a period of 14 days to allow for sufficient fungal growth and metabolite production.
- Following incubation, the fungal mycelia and agar are harvested and extracted to isolate the produced compounds.

Protocol for Extraction:

- The fungal culture (mycelia and agar) is macerated and extracted with an organic solvent, typically ethyl acetate.
- The organic extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites.

Isolation and Purification of Aculene D

The isolation of **Aculene D** from the crude extract is achieved through a series of chromatographic techniques.

Protocol for Isolation and Purification:

- **Initial Fractionation:** The crude extract is subjected to column chromatography over a stationary phase such as silica gel or ODS (Octadecyl Silane)[4]. A gradient elution system with increasing polarity (e.g., a hexane-ethyl acetate gradient) is employed to separate the components based on their polarity.
- **Size-Exclusion Chromatography:** Fractions containing **Aculene D** can be further purified using size-exclusion chromatography, for instance, with a Sephadex LH-20 column, to separate compounds based on their molecular size[4].
- **High-Performance Liquid Chromatography (HPLC):** Final purification to obtain pure **Aculene D** is typically achieved using preparative or semi-preparative HPLC with a suitable column (e.g., a C18 column) and a mobile phase consisting of a mixture of solvents like methanol and water.

Quantitative Data

The structural elucidation of **Aculene D** is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of **Aculene D**[3]

Property	Value
Molecular Formula	C ₁₄ H ₂₀ O ₂
Molecular Weight	220.31 g/mol
Appearance	White to off-white solid

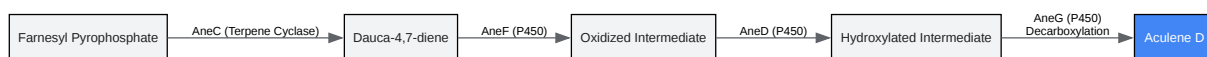
Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Aculene D**

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, mult., J in Hz)
1	205.1	
2	45.2	2.55 (m)
3	134.8	5.80 (s)
4	25.1	2.30 (m), 2.15 (m)
5	38.9	2.10 (m)
6	130.2	5.40 (br s)
7	42.1	2.05 (m)
8	75.3	4.10 (d, 8.0)
9	48.2	1.80 (m)
10	50.1	1.90 (m)
11	21.3	1.05 (s)
12	28.9	1.20 (s)
13	12.1	1.15 (t, 7.5)
14	24.5	2.25 (q, 7.5)

Note: The specific chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used. The data presented here is a representative compilation based on available literature.

Visualizations

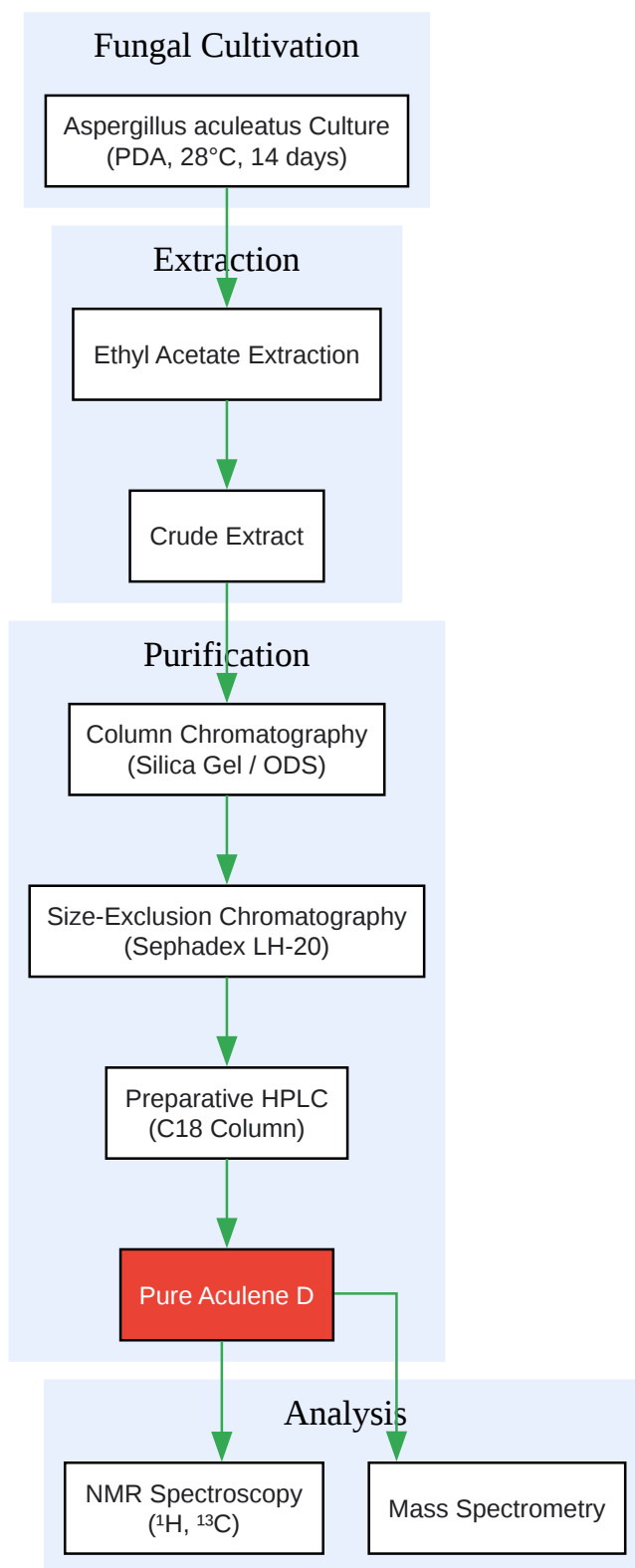
Biosynthetic Pathway of Aculene D



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Caption: Proposed biosynthetic pathway of **Aculene D** from Farnesyl Pyrophosphate.

Experimental Workflow for Aculene D Isolation



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Caption: Experimental workflow for the isolation and characterization of **Aculene D**.

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References

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